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Compound of Interest

Compound Name: CWHM-1008

Cat. No.: B2630313

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWHM-1008 is a novel, orally efficacious antimalarial agent belonging to the 4-aryl-N-
benzylpyrrolidine-3-carboxamide chemotype. Identified through a hybrid target-phenotype
approach, this compound has demonstrated potent activity against both drug-sensitive and
drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite.
Its promising preclinical profile, including a long half-life in mice and significant in vivo efficacy,
positions CWHM-1008 as a valuable lead compound in the ongoing search for new antimalarial
therapies to combat the growing threat of drug resistance. This guide provides a
comprehensive overview of its chemical structure, quantitative data, and the experimental
protocols used in its initial characterization.

Chemical Structure and Properties

CWHM-1008, also referred to as (+)-54b in the primary literature, is a specific stereocisomer
with a defined chemical structure. The initial discovery work highlighted the critical role of its
stereochemistry in its antimalarial potency.

e Chemical Name: (3R,4S)-N-((S)-1-(4-(dimethylamino)phenyl)ethyl)-4-(4-
(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide

e Molecular Formula: C22H26F3N30O[1]
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» Molecular Weight: 405.46 g/mol [1]
o CAS Number: 2362539-97-5[1]
e SMILES: C--INVALID-LINK--C3=CC=C(N(C)C)C=C3

(Image of the chemical structure of CWHM-1008 would be placed here if image generation

were supported)

Quantitative Data Summary

The antimalarial activity and pharmacokinetic properties of CWHM-1008 have been quantified
through a series of in vitro and in vivo experiments. The key data are summarized in the table
below for easy comparison.

Parameter Value Cell Line /| Model Reference

P. falciparum 3D7
ECso 46 nM . [2]
(drug-sensitive)

P. falciparum Dd2
ECso 21 nM ] [2]
(drug-resistant)

Mouse model of
EDoo ~30 mg/kg/day )
malaria

Half-life (t1/2) 4.4 hours In mice

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial
characterization of CWHM-1008.

In Vitro P. falciparum Growth Inhibition Assay (SYBR
Green I-based)

This protocol was adapted from established methods to determine the 50% effective
concentration (ECso) of CWHM-1008 against asexual blood-stage P. falciparum.
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. Parasite Culture:

P. falciparum strains 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) are
maintained in continuous culture in human erythrocytes (O+).

The culture medium consists of RPMI 1640 supplemented with 0.5% Albumax II, 25 mM
HEPES, 0.225% NaHCOs, and 50 mg/L hypoxanthine.

Cultures are maintained at 37°C in a low-oxygen environment (5% COz, 5% Oz, 90% N2).
Parasite cultures are synchronized to the ring stage prior to the assay.

. Assay Procedure:
CWHM-1008 is serially diluted in DMSO and then further diluted in the culture medium.
100 pL of the compound dilutions are added to 96-well black, clear-bottom microplates.

Parasitized erythrocytes are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%
in the culture medium.

100 pL of the parasite suspension is added to each well of the microplate.

The plates are incubated for 72 hours under the standard culture conditions.
. Lysis and Staining:

After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

A lysis buffer containing 20 mM Tris-HCI (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08%
Triton X-100 is prepared.

SYBR Green | dye is added to the lysis buffer at a 1:5000 dilution.
100 pL of the SYBR Green | lysis buffer is added to each well.
The plates are incubated in the dark at room temperature for 1-2 hours.

. Data Acquisition and Analysis:
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e Fluorescence is measured using a microplate reader with an excitation wavelength of 485
nm and an emission wavelength of 530 nm.

e The fluorescence values are plotted against the log of the drug concentration.

e The ECso values are calculated by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a Mouse Model of Malaria

The oral efficacy of CWHM-1008 was evaluated using a standard mouse model of malaria.
1. Animal Model and Parasite:

o Female BALB/c mice are used for the study.

e The mice are infected intravenously with Plasmodium berghei ANKA strain.

2. Dosing and Monitoring:

e CWHM-1008 is formulated for oral administration (e.g., in a vehicle of 7% Tween 80 / 3%
ethanol).

o Treatment is initiated 2-4 hours post-infection.

e The compound is administered once daily (g.d.) for a specified duration (e.g., 4 days).
o Arange of doses is tested to determine the dose-response relationship.

o Control groups receive the vehicle alone.

o Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood
smears.

3. Data Analysis:

e The percentage of parasitemia in treated mice is compared to that in the vehicle-treated
control group.
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e The 99% effective dose (ED99), the dose required to suppress parasitemia by 99% relative to
the control, is calculated from the dose-response data.

Mechanism of Action and Signaling Pathways

The initial development of CWHM-1008 was guided by a "hybrid target-phenotype" approach.
The 4-aryl-N-benzylpyrrolidine-3-carboxamide scaffold was identified due to its structural
resemblance to known inhibitors of aspartic proteases. Aspartic proteases in Plasmodium,
known as plasmepsins, are essential for various parasite functions, including the degradation
of hemoglobin in the food vacuole.

While direct inhibition of a specific plasmepsin by CWHM-1008 has not been definitively
demonstrated in the initial publication, this remains a primary hypothesis for its mechanism of
action. Further research is required to confirm the specific molecular target and elucidate the
downstream effects on parasite signaling pathways.
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Caption: Proposed mechanism of action for CWHM-1008 targeting plasmepsins.

Experimental Workflow

The discovery and initial evaluation of CWHM-1008 followed a logical progression from initial
screening to in vivo testing.
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Caption: Experimental workflow for the discovery of CWHM-1008.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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